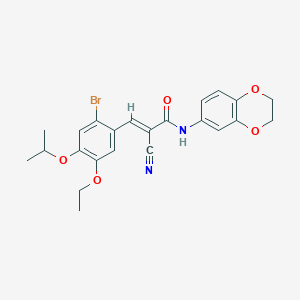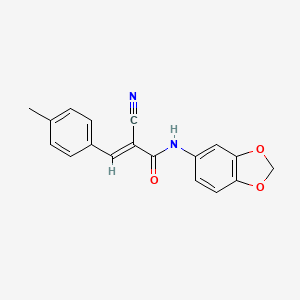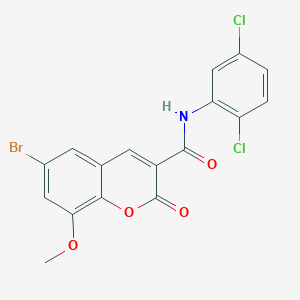![molecular formula C10H8N6OS B4625798 5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)
5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyrimidin-7(4H)-one derivatives often involves multi-step reactions including condensation, cyclization, and substitution reactions. For instance, derivatives have been synthesized through three-component reactions involving triazolamines, aromatic aldehydes, and ketones in the presence of catalysts like TsOH, showcasing the diversity of synthetic routes available for this class of compounds (Komykhov et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic methods, including X-ray diffraction (XRD), NMR, and IR spectroscopy. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by XRD and compared with DFT calculations, highlighting the detailed molecular geometry and electronic structure (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical behavior of triazolo[1,5-a]pyrimidin-7(4H)-one derivatives includes their participation in various reactions such as cyclocondensation and nucleophilic substitution. These reactions are often leveraged to introduce different substituents into the triazolopyrimidinone scaffold, thereby modifying its chemical and biological properties (Massari et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on "5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" is scarce, related triazolopyrimidinones have been synthesized in various solvents, indicating a degree of versatility in terms of solubility and reaction conditions (Baklykov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, define the utility of these compounds in synthesis and potential applications. The ability to undergo diverse chemical transformations makes triazolopyrimidinones a valuable class of compounds for further exploration in synthetic chemistry (Zemlyanaya et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Research into derivatives of the compound has demonstrated notable antibacterial and antifungal properties. For instance, a study by Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Furthermore, Komykhov et al. (2017) reported the antimicrobial and antifungal activities of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, indicating their potential as new substances for combating infections (Komykhov et al., 2017).
Antitumor and Antiviral Activities
The compound and its related structures have been explored for their antitumor and antiviral potentials. A notable study by Islam et al. (2008) described the preparation of 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-ones, which were evaluated for antitumor and antiviral activities, showcasing the versatility of these compounds in medicinal research (Islam et al., 2008).
Herbicidal Activity
In addition to their biomedical applications, derivatives of "5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" have been investigated for their utility in agriculture, particularly as herbicides. Guangfu et al. (2010) synthesized a series of 2-arylthio-1,4,2,-triazolo[1,5-a]pyrimidines demonstrating good herbicidal activity, indicative of the compound's potential in developing new agricultural chemicals (Yang Guangfu et al., 2010).
Propiedades
IUPAC Name |
5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6OS/c17-8-4-7(15-9-13-6-14-16(8)9)5-18-10-11-2-1-3-12-10/h1-4,6H,5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCXQANNLLHYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)N3C(=N2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)


![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)
